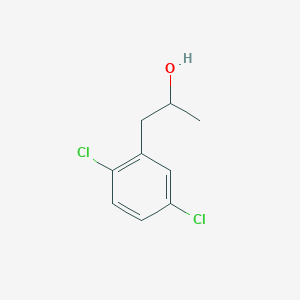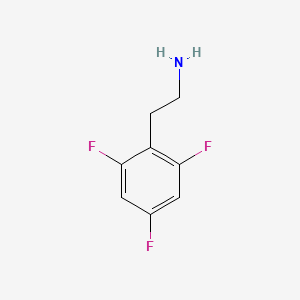
(3-Cyclopropylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The cyclopropyl group can be introduced via cyclopropanation reactions, and the hydroxymethyl group can be added through hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods for (3-Cyclopropylpyrrolidin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing cost-effective and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
(3-Cyclopropylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropylpyrrolidin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, which could influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopropylmethanol: A compound with a cyclopropyl group and a hydroxymethyl group.
Prolinol: A pyrrolidine derivative with a hydroxymethyl group.
Uniqueness
(3-Cyclopropylpyrrolidin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(3-cyclopropylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8(7-1-2-7)3-4-9-5-8/h7,9-10H,1-6H2 |
Clave InChI |
ZXCBYOBLKZNLQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CCNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)









